molecular formula C9H19NO2 B12099165 1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol

1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol

Cat. No.: B12099165
M. Wt: 173.25 g/mol
InChI Key: VXUTUBPNTSQZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol is a chemical compound with the molecular formula C9H19NO2 It is characterized by the presence of an oxane ring substituted with an aminomethyl group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol typically involves the reaction of oxane derivatives with aminomethyl and propanol groups under controlled conditions. One common method involves the use of oxane-3-carboxylic acid, which is reacted with aminomethyl and propanol derivatives in the presence of a catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxane derivatives, alcohols, amines, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the oxane ring provides structural stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

1-[3-(aminomethyl)oxan-3-yl]propan-1-ol

InChI

InChI=1S/C9H19NO2/c1-2-8(11)9(6-10)4-3-5-12-7-9/h8,11H,2-7,10H2,1H3

InChI Key

VXUTUBPNTSQZNH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1(CCCOC1)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.